molecular formula C7H6Cl2FNO2 B8611782 2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol CAS No. 62271-03-8

2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol

Cat. No. B8611782
CAS RN: 62271-03-8
M. Wt: 226.03 g/mol
InChI Key: JWBXDKFQEYRZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol is a useful research compound. Its molecular formula is C7H6Cl2FNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
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properties

CAS RN

62271-03-8

Product Name

2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)ethanol

Molecular Formula

C7H6Cl2FNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H6Cl2FNO2/c8-4-3-5(9)7(11-6(4)10)13-2-1-12/h3,12H,1-2H2

InChI Key

JWBXDKFQEYRZFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)OCCO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mixture of 2-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-propanol and 1-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-propanol;
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1-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-propanol
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Synthesis routes and methods II

Procedure details

To a solution of 12 grams (0.065 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of ethylene glycol was added over a 10 minute period 2.7 grams of anhydrous sodium hydroxide in 40 milliliters of ethylene glycol. The reaction mixture was maintained at ~70° C. with agitation for 10 minutes, cooled and poured into water. The insoluble material is removed by filtration and the filtrate extracted with methylene chloride and dried. The solid 2-(3,5-dichloro-6-fluoro-2-pyridyloxy) ethanol product was crystallized from hexane and recovered in a yield of 9 grams (61 percent of theoretical). The product melted at 65°-67° C. and was found by analysis to have carbon, hydrogen, chlorine and nitrogen contents of 37.4, 3.1, 31.5 and 6.4 percent, respectively, as compared with the theoretical contents of 37.2, 2.7, 31.4 and 6.2 percent, respectively, calculated for the above-named compound.
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12 g
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2.7 g
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35 mL
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40 mL
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